2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-methoxyphenyl)acetamide
Description
This compound features a complex heterocyclic framework comprising a pyrrolo[3,4-d][1,2,3]triazole core fused with a diketone system (4,6-dioxo). Key substituents include a 3-chloro-4-methoxyphenyl group at position 5 and an N-(3-methoxyphenyl)acetamide moiety at position 2. Synthesis likely involves multi-step reactions, such as cyclization of triazole intermediates with chloroacetic acid derivatives, analogous to methods described for structurally related compounds (e.g., triazolothiadiazinones formed via reactions with monochloroacetic acid) .
Properties
IUPAC Name |
2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O5/c1-30-13-5-3-4-11(8-13)22-16(27)10-25-18-17(23-24-25)19(28)26(20(18)29)12-6-7-15(31-2)14(21)9-12/h3-9,17-18H,10H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVXWRSNFDDDHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC(=CC=C4)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-methoxyphenyl)acetamide involves multiple steps, starting from readily available starting materialsIndustrial production methods may involve optimization of reaction conditions to improve yield and purity, such as temperature control, solvent selection, and the use of catalysts .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of specific enzymes, making it a candidate for drug development.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of signal transduction pathways or modulation of gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The compound shares structural motifs with several synthesized heterocycles (Table 1):
Key Observations :
- The chloro-methoxyphenyl group is a recurring motif, suggesting its role in hydrophobic interactions and target selectivity .
- Acetamide and thiadiazinone substituents may enhance solubility compared to purely aromatic analogs .
Physicochemical Properties
- Solubility: Methoxy groups improve aqueous solubility compared to non-polar analogs (e.g., purely chlorinated derivatives) .
- Stability : The diketone system may confer susceptibility to hydrolysis under acidic/basic conditions, necessitating formulation optimization.
Challenges and Limitations in Comparative Analysis
- Synthetic Complexity : Multi-step syntheses (e.g., cyclization, acylation) reduce yield and scalability compared to simpler analogs .
- Biological Predictability : Only ~20% of structurally similar compounds (Tanimoto >0.85) exhibit congruent gene expression profiles, highlighting the need for empirical validation of MOA .
Biological Activity
The compound 2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-methoxyphenyl)acetamide is a synthetic organic molecule notable for its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 427.84 g/mol. The structure includes a pyrrolo-triazole moiety with various functional groups such as chloro and methoxy substituents that may influence its biological activity.
The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes and receptors. These interactions can lead to modulation of various biological pathways, potentially affecting cellular processes such as proliferation and apoptosis.
Antiparasitic Activity
Research indicates that derivatives of compounds with similar structures have shown significant antiparasitic activity. For example, modifications in the substituents can enhance efficacy against parasites. A study reported that certain derivatives exhibited an EC50 (half maximal effective concentration) in the nanomolar range (e.g., 0.010 μM), suggesting strong biological activity against parasitic infections .
Anticancer Potential
The pyrrolo-triazole core has been associated with anticancer properties in various studies. Compounds featuring this moiety have demonstrated the ability to inhibit cancer cell proliferation through mechanisms involving cell cycle arrest and induction of apoptosis. Specific derivatives have shown promising results in inhibiting tumor growth in preclinical models.
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties. The presence of the chloro and methoxy groups is thought to enhance membrane permeability and disrupt bacterial cell walls, leading to increased susceptibility to treatment .
Case Studies
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis involves multi-step organic reactions, including cyclization of pyrrolo-triazole cores and subsequent acetylation. Key steps require controlled temperatures (e.g., 60–80°C), anhydrous solvents (DMSO or acetonitrile), and catalysts like DMAP to enhance yields. Protecting groups (e.g., tert-butoxycarbonyl) are critical to prevent side reactions during triazole ring formation . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures >95% purity.
Q. Which spectroscopic techniques are most effective for structural characterization?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves the stereochemistry of the pyrrolo-triazole core and substituent orientation. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ peaks), while IR spectroscopy identifies carbonyl (C=O) and amide (N–H) functional groups. X-ray crystallography is recommended for absolute configuration determination if single crystals are obtainable .
Q. How do substituents (e.g., 3-chloro-4-methoxyphenyl) influence solubility and stability?
The 3-chloro-4-methoxyphenyl group enhances lipophilicity (logP ~3.5), improving membrane permeability but reducing aqueous solubility. Stability studies in PBS (pH 7.4, 37°C) show a half-life >24 hours, with degradation primarily via hydrolysis of the acetamide bond. Methoxy groups contribute to oxidative stability, as shown by accelerated testing under H₂O₂ .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data across similar analogs?
Discrepancies in bioactivity (e.g., IC₅₀ variations in enzyme inhibition) often arise from differences in assay conditions (e.g., ATP concentration in kinase assays) or cellular models (primary vs. immortalized cells). Standardize protocols using recombinant enzymes (e.g., EGFR kinase) and include positive controls (e.g., gefitinib) to normalize data. Computational docking (AutoDock Vina) can reconcile structural-activity relationships (SAR) by modeling ligand-receptor interactions .
Q. How can computational methods predict off-target interactions for this compound?
Molecular dynamics simulations (AMBER or GROMACS) and pharmacophore modeling (Schrödinger Phase) identify potential off-targets by screening against databases like ChEMBL. Focus on conserved binding motifs in kinases (e.g., ATP-binding pockets) and cytochrome P450 enzymes (CYP3A4, CYP2D6). Experimental validation via kinome-wide profiling (e.g., KinomeScan) is recommended .
Q. What experimental designs optimize SAR studies for derivatives with modified aryl groups?
Use a combinatorial library approach: systematically vary substituents on the phenyl rings (e.g., halogenation at position 3 vs. 4) and assess impacts on potency/selectivity. Prioritize substituents with Hammett σ values (e.g., -Cl: σₚ=0.23) to modulate electron density. Pair with in vitro ADMET assays (e.g., Caco-2 permeability, microsomal stability) to balance activity and pharmacokinetics .
Q. How to address low reproducibility in biological assays due to compound aggregation?
Aggregation in aqueous buffers (common with lipophilic analogs) can lead to false positives. Pre-filter compounds through 0.2 µm membranes and use detergents (e.g., 0.01% Tween-80) in assay buffers. Confirm non-aggregated state via dynamic light scattering (DLS). Include critical micelle concentration (CMC) measurements during pre-screening .
Methodological Guidance for Data Contradictions
Q. Conflicting cytotoxicity data in cancer vs. normal cell lines: How to validate specificity?
Perform dose-response curves (0.1–100 µM) across paired cell lines (e.g., MCF-7 vs. MCF-10A). Use flow cytometry (Annexin V/PI staining) to differentiate apoptosis from necrosis. Validate target engagement via Western blotting (e.g., PARP cleavage for apoptosis) and CRISPR-Cas9 knockout of putative targets .
Q. Discrepancies in metabolic stability between in vitro and in vivo models: Root causes?
In vitro liver microsome assays often underestimate in vivo metabolism due to absent phase II enzymes (e.g., UGTs). Cross-validate using hepatocyte suspensions (3D spheroids) and LC-MS/MS to track metabolites. Species differences (e.g., murine vs. human CYP450 isoforms) should be accounted for .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
